2,3-dichloro-4-methoxy-N-(pentan-2-yl)benzenesulfonamide
Description
2,3-dichloro-4-methoxy-N-(pentan-2-yl)benzenesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of two chlorine atoms, a methoxy group, and a sulfonamide group attached to a benzene ring
Properties
IUPAC Name |
2,3-dichloro-4-methoxy-N-pentan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO3S/c1-4-5-8(2)15-19(16,17)10-7-6-9(18-3)11(13)12(10)14/h6-8,15H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMFQXREPRYXPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-4-methoxy-N-(pentan-2-yl)benzenesulfonamide typically involves multiple steps. One common method includes:
Electrophilic Aromatic Substitution:
Methoxylation: The addition of a methoxy group to the benzene ring.
Sulfonamide Formation: The reaction of the chlorinated and methoxylated benzene derivative with a sulfonamide precursor, such as a sulfonyl chloride, under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-4-methoxy-N-(pentan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Phenolic Derivatives: Formed through nucleophilic substitution.
Sulfonic Acids and Amines: Formed through hydrolysis of the sulfonamide group.
Scientific Research Applications
2,3-dichloro-4-methoxy-N-(pentan-2-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-dichloro-4-methoxy-N-(pentan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-4-methoxy-N-(3-methoxypropyl)benzenesulfonamide: Similar structure but with a different alkyl group.
2,4-dichloro-6-methoxy-1,3,5-triazine: Contains a triazine ring instead of a benzene ring.
Uniqueness
2,3-dichloro-4-methoxy-N-(pentan-2-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chlorine and methoxy groups on the benzene ring, along with the sulfonamide group, makes it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
